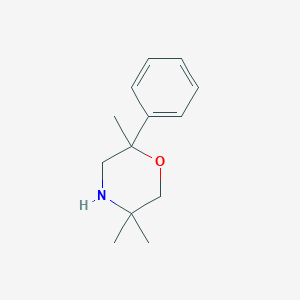

2,5,5-Trimethyl-2-phenylmorpholine

Description

Significance of Morpholine (B109124) Scaffolds in Synthetic and Chemical Biology Research

The morpholine heterocycle is a cornerstone in the fields of medicinal chemistry and drug discovery, widely recognized as a "privileged structure." nih.govresearchgate.net This designation stems from its frequent appearance in a multitude of bioactive molecules, including numerous approved and experimental drugs. nih.govnih.gov The versatility of the morpholine scaffold is a key attribute, making it a readily accessible building block for synthetic chemists. nih.gov Its incorporation into molecules is often driven by the advantageous physicochemical, biological, and metabolic properties it confers. nih.govresearchgate.net

In drug design and development, the morpholine moiety has been shown to enhance biological activity. nih.gov Its presence can increase the potency of a compound and bestow selective affinity for a wide range of biological receptors and enzymes. nih.gov Furthermore, a significant body of research has demonstrated that the inclusion of a morpholine ring can lead to improved pharmacokinetic profiles, contributing to more desirable drug-like properties. nih.govresearchgate.net The scaffold's ability to form hydrogen bonds via its oxygen atom and engage in hydrophobic interactions further enhances its utility in creating molecules with specific biological targets. researchgate.net The synthesis of morpholine derivatives is a subject of extensive study, reflecting their pharmacological importance and potential across various therapeutic areas, including research into anti-inflammatory, antiviral, and anticancer agents. researchgate.netnih.gov

| Privileged Structure | Frequently found in bioactive compounds and approved drugs, indicating its utility in medicinal chemistry. nih.govresearchgate.net |

Overview of the Chemical Compound's Position within the Substituted Phenylmorpholine Class

The compound 2,5,5-Trimethyl-2-phenylmorpholine belongs to the broader class of substituted phenylmorpholines. This class is composed of chemical derivatives of 2-phenylmorpholine (B1329631), the parent compound. wikipedia.org Many compounds within this class, such as phenmetrazine, are known to act as monoamine neurotransmitter releasing agents and possess psychostimulant properties. wikipedia.orgwikipedia.org They are characterized by a phenyl group and a morpholine ring, with various substitutions on either structure.

Specifically, this compound is defined by the presence of a phenyl group at the 2-position and three methyl groups: one also at the 2-position and two at the 5-position of the morpholine ring. Its structure is closely related to other researched compounds. For instance, academic studies have explored 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues in the context of developing new pharmacotherapies. nih.gov These studies investigated the compounds' effects on the uptake of monoamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as their function as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChR). nih.gov

The general phenylmorpholine structure has been the subject of patents for compounds designed as releasers and/or reuptake inhibitors of monoamine neurotransmitters for potential therapeutic applications. google.com The specific substitution pattern of this compound places it within this framework of neurologically active compounds investigated for their modulatory effects on the central nervous system. google.com

Table 2: Chemical Data for this compound

| Identifier | Value |

|---|---|

| CAS Number | 1017419-75-8 chemicalbook.combldpharm.com |

| Molecular Formula | C13H19NO chemicalbook.combldpharm.com |

| Molecular Weight | 205.30 g/mol bldpharm.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-phenylmorpholine |

| (S,S)-hydroxybupropion |

| Bupropion |

| Dopamine |

| Fenbutrazate |

| Fenmetramide |

| Flumexadol |

| Morazone |

| Norepinephrine |

| Phendimetrazine |

| Phenetrazine |

| Phenmetrazine |

| Pseudophenmetrazine |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2,5,5-trimethyl-2-phenylmorpholine |

InChI |

InChI=1S/C13H19NO/c1-12(2)10-15-13(3,9-14-12)11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3 |

InChI Key |

CKEXZXGHKGJCSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(CN1)(C)C2=CC=CC=C2)C |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2,5,5 Trimethyl 2 Phenylmorpholine and Analogues

Classical Cyclization Approaches to the Morpholine (B109124) Core

Traditional methods for constructing the morpholine ring have long been established and continue to be relevant in organic synthesis. These approaches typically involve the formation of the heterocyclic ring from acyclic precursors through various cyclization strategies.

Condensation Reactions Involving Amino Alcohols and Carbonyl Derivatives

A cornerstone of morpholine synthesis involves the condensation of β-amino alcohols with carbonyl compounds or their equivalents. wikipedia.org This approach builds the morpholine ring by forming two new carbon-heteroatom bonds. A common strategy involves the reaction of a 1,2-amino alcohol with a reagent that provides a two-carbon unit, such as chloroacetyl chloride or a related α-halo carbonyl compound. chemrxiv.orgacs.org This process typically proceeds in two steps: an initial acylation of the amino group followed by an intramolecular Williamson ether synthesis to close the ring, forming a morpholinone intermediate. Subsequent reduction of the amide carbonyl group with reagents like borane (B79455) or aluminum hydride yields the desired morpholine. chemrxiv.org

The reaction of primary amines with carbonyl compounds is a reversible process that is often driven to completion by the removal of water. wikipedia.org In the context of morpholine synthesis, this can be achieved through the reaction of an amino alcohol with an aldehyde or ketone to form a hemiaminal, which then undergoes cyclization. wikipedia.org For instance, the synthesis of certain 2-aryl-3-alkyl-5-methyl-2-morpholinol hydrochlorides has been reported through such condensation pathways.

A general representation of this approach is the reaction of an amino alcohol with an α-haloacetyl halide. The initial N-acylation is followed by an intramolecular nucleophilic substitution where the hydroxyl group displaces the halide to form the morpholine ring.

| Amino Alcohol Precursor | Carbonyl Derivative/Reagent | Product Type | Reference(s) |

| 1,2-amino alcohol | Chloroacetyl chloride | Morpholinone | chemrxiv.orgacs.org |

| Amino alcohol | Aldehyde/Ketone | Morpholine (via hemiaminal) | wikipedia.org |

| (S)-(-)-2-Phenylglycinol | 1,2-dichloroethane | (S)-2-phenylmorpholine | chemicalbook.com |

Intramolecular Ring-Closure Reactions

Intramolecular cyclization represents a powerful strategy for the synthesis of the morpholine core, where a suitably functionalized open-chain precursor undergoes ring closure. organic-chemistry.org These reactions can be promoted by various reagents and conditions.

One common approach involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenes. organic-chemistry.org For example, boron trifluoride etherate can mediate the cyclization of such substrates to furnish morpholines in good yields. organic-chemistry.org Another strategy relies on the ring opening of activated aziridines with halogenated alcohols, followed by a base-mediated intramolecular ring closure of the resulting haloalkoxy amine to afford substituted morpholines. nih.gov This method offers high regio- and stereoselectivity. nih.gov

Furthermore, intramolecular cyclization can be achieved through cascade reactions. For instance, the reaction of an α-formyl ester with an oxazetidine can initiate a cascade sequence involving ring opening and spontaneous ring closure to deliver a morpholine hemiaminal. acs.org

| Precursor Type | Key Transformation | Reagent/Catalyst | Product Type | Reference(s) |

| Nitrogen-tethered alkene | Intramolecular hydroalkoxylation | Boron trifluoride etherate | Morpholine | organic-chemistry.org |

| Activated aziridine (B145994) and haloalcohol | Ring opening and intramolecular cyclization | Lewis acid, then base | Substituted morpholine | nih.gov |

| α-Formyl ester and oxazetidine | Cascade ring opening and closure | DBU | Morpholine hemiaminal | acs.org |

Cyclization Utilizing Halogenated Precursors

The use of halogenated precursors provides a reliable entry into the morpholine ring system. A classic example is the reaction of N-substituted diethanolamines with dehydrating agents like sulfuric acid. However, a more direct approach involves the cyclization of precursors already containing a halogen atom.

For instance, ortho-halogenated N-acylbenzylamines can be cyclized to form dihydroisoquinolones, which are structurally related to phenylmorpholines, through reaction with strong bases like potassium amide in liquid ammonia (B1221849) or lithium diisopropylamide in tetrahydrofuran. rsc.org A more direct route to the morpholine ring involves the reaction of an N-(2-haloethyl)amino alcohol derivative. The intramolecular displacement of the halide by the hydroxyl group, typically under basic conditions, leads to the formation of the morpholine ring.

A highly regio- and stereoselective strategy involves the SN2-type ring opening of activated aziridines with haloalcohols in the presence of a Lewis acid. nih.gov The resulting haloalkoxy amine then undergoes a base-mediated intramolecular ring closure to yield substituted morpholines in high enantioselectivity. nih.gov

Contemporary Catalytic Routes

Modern synthetic chemistry has seen a surge in the development of catalytic methods for heterocycle synthesis, offering advantages in terms of efficiency, selectivity, and functional group tolerance. The synthesis of 2,5,5-trimethyl-2-phenylmorpholine and its analogs has benefited from these advancements, particularly through palladium- and copper-catalyzed reactions.

Palladium-Catalyzed Hydroamination Strategies

Palladium catalysis has emerged as a powerful tool for the formation of C-N bonds, and intramolecular hydroamination has been successfully applied to the synthesis of morpholines. nih.gov These reactions typically involve the addition of an amine N-H bond across a carbon-carbon double or triple bond.

A stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines has been developed using a palladium-catalyzed hydroamination reaction as the key step. nih.gov This method starts from carbamate-protected aziridines, which are selectively opened by unsaturated alcohol nucleophiles. The resulting aminoalkenes then undergo a palladium-catalyzed hydroamination to furnish the morpholine ring as a single diastereomer in excellent yield. nih.gov The mechanism of palladium-catalyzed hydroamination of vinylarenes with anilines has been studied, revealing that the reaction proceeds through an η3-arylethyl diphosphine palladium triflate complex. berkeley.edu

| Substrate | Catalyst System | Key Features | Product | Reference(s) |

| Aminoalkenes from aziridines | Palladium catalyst | Stereoselective, high yield | 2,5-disubstituted and 2,3,5-trisubstituted morpholines | nih.gov |

| Vinylarenes and anilines | Phosphine-ligated palladium triflates | Mechanistic understanding | N-phenethylanilines | berkeley.edu |

| N-Alkenyl amides and indoles | Pd(II) catalyst | Nucleopalladation concept | Tryptamine (B22526) derivatives | nih.gov |

Copper-Promoted Oxyamination Methods

Copper-catalyzed reactions have also proven to be valuable for the synthesis of morpholines, particularly through oxyamination reactions. nih.govnih.govacs.org This transformation involves the simultaneous addition of an oxygen and a nitrogen atom across a double bond.

A notable example is the copper(II) 2-ethylhexanoate-promoted oxyamination of alkenes. nih.govnih.gov In this reaction, an intramolecular addition of an alcohol moiety and an intermolecular coupling with an amine occur across an alkene. This method provides a direct route to 2-aminomethyl functionalized morpholines with good to excellent yields and high diastereoselectivity. nih.govnih.gov The reaction is believed to proceed via an initial addition of the alcohol to the alkene. nih.gov

These copper-promoted methods represent a significant advancement in alkene difunctionalization chemistry and provide facile access to novel morpholine synthons for various applications. nih.gov

| Substrate | Copper Source | Key Features | Product | Reference(s) |

| β-hydroxy N-allylsulfonamide | Copper(II) 2-ethylhexanoate | Intramolecular alcohol addition, intermolecular amine coupling, high diastereoselectivity | 2-aminomethyl functionalized morpholines | nih.govnih.gov |

| Alkenes tethered to amine nucleophiles | Copper(II) carboxylates | Intramolecular alkene aminooxygenation | Nitrogen heterocycles | acs.org |

Indium(III)-Catalyzed Reductive Etherification Approaches

A highly efficient method for the synthesis of substituted morpholine derivatives has been developed utilizing an indium(III)-catalyzed intramolecular reductive etherification. xjtlu.edu.cn This approach provides a powerful tool for constructing a wide array of 2-substituted, as well as 2,3-, 2,5-, and 2,6-disubstituted morpholines. xjtlu.edu.cn The reaction demonstrates good to excellent yields and, notably, high diastereoselectivity. xjtlu.edu.cn

The versatility of this method is enhanced by its compatibility with a broad spectrum of functional groups. xjtlu.edu.cn The Lewis acid-catalyzed reductive etherification strategy is effective for the stereoselective synthesis of cis-2,6-disubstituted morpholines. researchgate.net The process often involves the use of a reducing agent, such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), in conjunction with an indium catalyst like InBr₃ or InI₃. organic-chemistry.org This system facilitates the direct reductive coupling of precursor molecules. organic-chemistry.org Research has shown that this indium-based system is effective for various reductive coupling reactions, underscoring its potential for forming the ether linkage crucial to the morpholine ring. organic-chemistry.org

| Catalyst | Reducing Agent | Key Features | Yield | Diastereoselectivity | Ref. |

| Indium(III) triflate | Phenylsilane | Mild conditions | Good to Excellent | High | xjtlu.edu.cn |

| InBr₃ / InI₃ | TMDS | Functional group tolerance | Good to Excellent | Not specified | organic-chemistry.org |

This table presents data on Indium(III)-catalyzed reactions for the synthesis of morpholine and related ether compounds.

Photochemical and Other Transition Metal-Mediated Syntheses

Modern synthetic chemistry has increasingly embraced photochemical methods for the construction of heterocyclic scaffolds. mdpi.com These light-induced reactions, often employing a photocatalyst, can proceed under mild conditions and offer unique reactivity pathways. mdpi.comnih.gov For instance, photochemical annulation using maleimide (B117702) substrates has been used to create complex tetrahydroquinoline libraries, a strategy that could be adapted for morpholine synthesis. rsc.org The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, is a powerful method for constructing oxetane (B1205548) rings, which are versatile intermediates in organic synthesis. nih.gov

Transition metal catalysis provides another robust avenue for morpholine synthesis. Palladium-catalyzed reactions are particularly prominent in this area. A notable example is the palladium-catalyzed intramolecular hydroamination of aminoalkenes, which can be formed from the reaction of carbamate-protected aziridines with unsaturated alcohols. rsc.org This cyclization proceeds in excellent yield and produces the morpholine product as a single diastereomer, highlighting the stereoselective nature of the method. rsc.org Other transition metals, such as copper, have also been utilized in reactions like the oxyamination of alkenes to produce 2-aminomethyl morpholines with good yields and diastereoselectivities. researchgate.net

| Metal/Method | Reaction Type | Key Feature | Yield | Selectivity | Ref. |

| Palladium | Intramolecular Hydroamination | Forms single diastereomer | Excellent | High Diastereoselectivity | rsc.org |

| Copper(II) | Oxyamination of Alkenes | Intermolecular amine coupling | Good to Excellent | High Diastereoselectivity | researchgate.net |

| Photochemical | [2+2] Photocycloaddition | Access to complex scaffolds | Good | Varies | nih.govrsc.org |

This table summarizes key transition metal-mediated and photochemical approaches to morpholine synthesis.

Stereoselective and Enantioselective Synthesis

The control of stereochemistry is a central challenge in the synthesis of complex molecules like this compound. One of the most established methods for achieving this is through the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

Pseudoephedrine and its diastereomer, pseudoephenamine, are highly effective and versatile chiral auxiliaries. nih.gov They are particularly well-regarded for their remarkable stereocontrol in alkylation reactions, which are often used to create quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit a high propensity for crystallization, which can facilitate purification and analysis. nih.gov Another example is the use of (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of β-lactams (2-azetidinones), demonstrating its utility in controlling stereochemistry during the formation of nitrogen-containing rings. uu.nl The auxiliary guides the facial selectivity of reactions on the attached substrate, and after the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Both organocatalysis and organometallic catalysis have been successfully applied in asymmetric multicomponent reactions (MCRs) to produce chiral heterocyclic products. ethz.ch

For the formation of the morpholine ring, a chiral catalyst can be employed to control the stereochemical outcome of the key cyclization step. For example, a chiral Lewis acid could coordinate to the substrates in a specific orientation, favoring the formation of one enantiomer over the other during an intramolecular etherification or hydroamination reaction. The development of catalytic asymmetric methods for MCRs is an active area of research, aiming to combine the efficiency of one-pot reactions with precise stereochemical control. ethz.ch

When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is crucial. Many modern synthetic methods for building morpholine rings offer high levels of diastereoselective control.

The indium(III)-catalyzed intramolecular reductive etherification is a prime example, consistently producing substituted morpholines with high diastereoselectivity. xjtlu.edu.cn This allows for the reliable synthesis of specific cis or trans isomers. xjtlu.edu.cnresearchgate.net Similarly, visible-light-driven radical cyclizations of aza-1,6-dienes have been developed for the stereoselective synthesis of densely functionalized piperidines, a related heterocyclic system. nih.gov The stereochemical outcome in these reactions is often dependent on the geometry of the starting material and the transition state of the cyclization step. nih.gov Other complex cascade reactions, such as a diastereoselective intramolecular cyclization/Povarov reaction sequence, have been designed to generate multiple C-N and C-C bonds and three stereocenters in a single, highly controlled operation. rsc.org

| Method | Key Feature | Outcome | Ref. |

| Indium(III)-Catalyzed Reductive Etherification | Intramolecular cyclization | High diastereoselectivity for cis-isomers | xjtlu.edu.cnresearchgate.net |

| Palladium-Catalyzed Hydroamination | Cyclization of aminoalkenes | Formation of a single diastereomer | rsc.org |

| Visible-Light Radical Cyclization | Silylative cyclization of aza-1,6-dienes | Stereoselective formation of piperidines | nih.gov |

| Zirconium-Mediated Cyclization | Cyclization of unsaturated piperidines | Diastereoselective approach to decahydroquinolines | researchgate.net |

This table compares different methods for achieving diastereoselective control in the synthesis of six-membered nitrogen heterocycles.

Multi-Component and Tandem Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single pot. nih.govnih.gov This approach offers significant advantages in terms of pot, atom, and step economy (PASE), making it an inherently green and efficient strategy. nih.govvu.nl MCRs minimize waste by incorporating most or all of the atoms from the reactants into the final product and save resources by avoiding the need to isolate and purify intermediate compounds. nih.govvu.nl

Tandem, or cascade, reactions involve a sequence of intramolecular transformations that occur sequentially without the addition of new reagents. These processes are highly efficient for rapidly building molecular complexity. The synthesis of morpholine analogues can be envisioned through MCRs that bring together an amine, an aldehyde, and a component containing an alcohol, followed by cyclization. For example, the principles of well-known MCRs like the Ugi or Betti reactions can be adapted to generate precursors that undergo a subsequent tandem cyclization to form the morpholine ring. nih.gov The development of novel MCRs and tandem sequences is a key focus area for diversity-oriented synthesis, aiming to accelerate the discovery of new chemical entities. nih.govvu.nl

Iii. Stereochemical Investigations of 2,5,5 Trimethyl 2 Phenylmorpholine and Analogues

Absolute Configuration Determination

The determination of the absolute configuration of chiral centers in molecules like 2,5,5-trimethyl-2-phenylmorpholine is fundamental to understanding their interaction with biological systems. The absolute configuration of analogues of this compound has been established through their synthesis from optically active precursors.

In the synthesis of related 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the optical activity is controlled by the methyl group at the carbon atom alpha to the nitrogen. cdnsciencepub.com This control over a specific chiral center allows for the preparation of enantiomerically pure compounds, which is crucial for studying their differential effects. For instance, both (S,S)- and (R,R)- enantiomers of a closely related analogue have been synthesized and studied, highlighting the importance of absolute stereochemistry in their activity. cdnsciencepub.com

The general synthesis of optically active phenylmorpholines often involves the cyclization of diastereomeric diols. cdnsciencepub.com This process, typically acid-catalyzed, proceeds through a mechanism that establishes the final stereochemistry of the molecule. The knowledge of the absolute configuration of the starting materials, often derived from natural sources or asymmetric synthesis, allows for the assignment of the absolute configuration of the final products.

Key Methods for Absolute Configuration Determination:

| Method | Description |

| X-ray Crystallography | Provides a definitive three-dimensional structure of a molecule in its crystalline state, allowing for the unambiguous assignment of the absolute configuration of all chiral centers. |

| Vibrational Circular Dichroism (VCD) | A spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Comparison of the experimental VCD spectrum with quantum chemical calculations for a known absolute configuration allows for its determination in solution. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral derivatizing agents or chiral solvating agents can be used to create diastereomeric complexes that exhibit distinct NMR signals, allowing for the determination of the enantiomeric purity and, in some cases, the absolute configuration by comparison with known standards. |

| Chemical Correlation | The chemical transformation of a compound with an unknown absolute configuration to a compound of a known absolute configuration, through a series of stereochemically well-defined reactions, can be used to establish its stereochemistry. |

Relative Stereochemistry Analysis (cis/trans Isomerism)

In the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the cyclization step to form the morpholine (B109124) ring has been found to yield the thermodynamically and kinetically more stable trans isomer. cdnsciencepub.com This preference is a result of the reaction mechanism, which likely involves the formation of a benzylic cation that is then trapped by a primary alcohol, leading to the more stable product where the bulky substituents are on opposite sides of the ring to minimize steric hindrance. cdnsciencepub.com

Studies on the closely related compound phendimetrazine (3,4-dimethyl-2-phenylmorpholine) have confirmed the existence of both cis and trans isomers, with defined configurations of cis-3-CH₃, cis-2-phenyl for the cis isomer and trans-3-CH₃, cis-2-phenyl for the trans isomer. wikipedia.org This highlights the importance of carefully characterizing the relative stereochemistry of each substituent on the morpholine ring.

Summary of Relative Stereochemistry:

| Isomer | Substituent Orientation | Stability |

| Trans | The phenyl group at C2 and the adjacent substituent (e.g., a methyl group at C3 in analogues) are on opposite sides of the morpholine ring. | Generally the thermodynamically and kinetically more stable isomer due to reduced steric strain. |

| Cis | The phenyl group at C2 and the adjacent substituent are on the same side of the morpholine ring. | Generally less stable than the trans isomer due to increased steric interactions between the substituents. |

Conformational Analysis of the Morpholine Ring System

The six-membered morpholine ring in this compound is not planar and exists in various conformations, with the chair and skew-boat forms being the most significant. The preferred conformation is dictated by the steric and electronic effects of the substituents on the ring.

The conformational preference of a substituted cyclohexane or a related heterocyclic ring like morpholine can be quantitatively estimated using A-values. The A-value of a substituent is the difference in Gibbs free energy (ΔG°) between the conformation where the substituent is in an axial position and the conformation where it is in an equatorial position. A larger A-value indicates a stronger preference for the equatorial position to minimize steric interactions.

While specific A-values for all substituents on the this compound ring have not been explicitly reported in the literature, we can infer the conformational preferences based on the known A-values of similar substituents on a cyclohexane ring.

Estimated A-Values and Conformational Preferences:

| Substituent | Position | Estimated A-value (kcal/mol) on Cyclohexane | Expected Preference in Morpholine Ring |

| Phenyl | C2 | ~3.0 | Strongly Equatorial |

| Methyl (x2) | C5 | ~1.7 (for each) | One Axial, One Equatorial |

| Methyl | C2 | ~1.7 | Equatorial |

The large phenyl group at the C2 position is expected to have a strong preference for the equatorial orientation to avoid significant 1,3-diaxial interactions with the axial protons or other axial substituents within the ring. The gem-dimethyl groups at the C5 position will have one methyl group occupying an axial position and the other an equatorial position. The methyl group at the C2 position would also favor an equatorial position.

The morpholine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, the substituents can occupy either axial or equatorial positions.

Chair Conformation: This is generally the most stable conformation for a six-membered ring. For this compound, the chair conformation with the bulky phenyl group in the equatorial position would be the most favored. This arrangement minimizes steric hindrance between the phenyl group and the axial hydrogens on the same side of the ring. Studies on the related compound phendimetrazine have confirmed that the morpholine ring exists in a preferred chair conformation. wikipedia.org

Skew-Boat Conformation: The boat conformation is significantly less stable than the chair conformation due to flagpole interactions (steric repulsion between the substituents at the "bow" and "stern" of the boat) and torsional strain from eclipsed bonds. To alleviate some of this strain, the boat conformation can twist to form a more stable skew-boat (or twist-boat) conformation. While the energy of the skew-boat is lower than the pure boat, it is still generally higher than the chair conformation. For this compound, a transition through a skew-boat conformation would be involved in the process of ring inversion from one chair form to another, but it would represent a very small fraction of the conformational population at equilibrium.

Iv. Structure Activity Relationship Sar Studies of Morpholine Derivatives at the Molecular Level

Elucidation of Substituent Effects on Molecular Interactions

Research into analogues of 2,5,5-Trimethyl-2-phenylmorpholine has provided valuable insights into how different chemical groups influence their biological activity. Studies on a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues have been particularly informative. nih.gov

Aromatic substitution on the phenyl ring plays a crucial role. For instance, the introduction of alkyl, bromo, chloro, or fluoro groups can modulate the potency of these compounds as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The rank order of potency at the α3β4*-nAChR subtype has been observed as alkyl-bromo > -chloro > -fluoro. nih.gov

Furthermore, modifications to the morpholine (B109124) ring, such as N-alkylation, have a significant impact. The addition of an N-methyl group to create a quaternary amine can have varied effects. While in some cases it has little effect on monoamine uptake inhibition, the addition of larger N-alkyl groups like N-ethyl or N-propyl can lead to a marked increase in potency for dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) uptake inhibition. nih.gov Conversely, these same substitutions can lead to a decrease in serotonin (B10506) (5-HT) uptake inhibition potency. nih.gov

Extending the alkyl chain at the 3-position of the morpholine ring also influences activity. Analogues with 3-ethyl and 3-propyl groups have shown to be potent inhibitors of DA and NE uptake. nih.gov

Ligand-Target Interaction Profiling (In Vitro Biochemical Assays)

The interaction of this compound and its derivatives with various molecular targets has been characterized through a range of in vitro biochemical assays. These studies have primarily focused on their ability to inhibit monoamine transporters and their binding affinities for different receptor subtypes.

Analogues of this compound have been shown to be effective inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.gov The potency of this inhibition is highly dependent on the specific substitutions on the molecule.

For example, N-ethyl and N-propyl analogues have demonstrated significantly higher potency for DA and NE uptake inhibition compared to their N-methyl or unsubstituted counterparts. nih.gov Similarly, extending the carbon chain at the 3-position of the morpholine ring to an ethyl or propyl group results in some of the most potent DA uptake inhibitors within the tested series. nih.gov While potent at DAT and NET, many of these analogues show weaker inhibition of SERT. nih.gov

| Compound | Substituents | Dopamine (DA) Uptake Inhibition | Norepinephrine (NE) Uptake Inhibition | Serotonin (5-HT) Uptake Inhibition |

|---|---|---|---|---|

| (S,S)-5a | H | 140 | 60 | 1100 |

| 5e | N-Ethyl | 34 | 8 | 4700 |

| 5f | N-Propyl | 20 | 15 | 7900 |

| 5g | 3-Ethyl | 23 | 19 | 1800 |

| 5h | 3-Propyl | 6.0 | 9 | 300 |

The interaction of these morpholine derivatives extends beyond monoamine transporters to include various neurotransmitter receptors.

Nicotinic Acetylcholine Receptors (nAChRs): Analogues of this compound have been identified as antagonists of several nAChR subtypes, including α3β4, α4β2, and α1β1. nih.gov The potency of this antagonism is influenced by substitutions. For instance, N-ethyl and N-propyl analogues are more potent antagonists of α3β4-nAChRs compared to the N-methyl or unsubstituted versions. nih.gov

| Compound | Substituents | α3β4-nAChR | α4β2-nAChR |

|---|---|---|---|

| (S,S)-5a | H | 3.3 | >30 |

| 5e | N-Ethyl | 0.79 | 11 |

| 5f | N-Propyl | 0.98 | 12 |

Serotonin Receptors: The structure-activity relationship of phenylmorpholine derivatives at serotonin receptors is an area of ongoing investigation. Generally, phenethylamine (B48288) and tryptamine (B22526) derivatives show affinity for 5-HT2A receptors. biorxiv.org For phenethylamines, substitutions on the phenyl ring, such as alkyl or halogen groups in the para position, tend to maintain or enhance binding affinity. biorxiv.org While specific binding affinity data (Ki values) for this compound at various serotonin receptor subtypes is not extensively documented in publicly available literature, the general SAR principles for related compounds suggest that the phenyl and morpholine moieties are key determinants of interaction.

Mechanistic Insights into Molecular Recognition

For monoamine transporters, the binding of ligands is understood to occur within a central binding pocket. The interaction is often characterized by a salt bridge formation between the protonated amine of the ligand and a key aspartate residue within the transporter. nih.gov Hydrophobic interactions between the aromatic ring of the ligand and hydrophobic residues in the binding pocket are also critical for affinity. nih.gov

In the case of nicotinic acetylcholine receptors, the binding site for agonists and competitive antagonists is located at the interface between subunits. The aromatic ring of the ligand is thought to engage in cation-π interactions with a tryptophan residue in the binding pocket, while the protonated nitrogen can form hydrogen bonds with backbone carbonyl groups of other residues. The specific conformation and orientation of the ligand within this pocket determine its activity as an agonist or antagonist.

V. Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in exploring the potential interactions of 2,5,5-Trimethyl-2-phenylmorpholine with biological targets. While specific docking studies on this exact compound are not extensively documented in publicly available literature, the methodologies are well-established through research on analogous morpholine-containing structures. For instance, studies on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors have demonstrated the utility of molecular docking in elucidating binding modes and affinities. mdpi.comresearchgate.net

In a typical molecular docking study involving a compound like this compound, the molecule would be docked into the active site of a target protein. The simulation would predict the most favorable binding orientation and calculate a docking score, which is an estimate of the binding affinity. This process can help identify potential biological targets and provide insights into the structural basis of the interaction. For example, docking simulations of various N-substituted compounds have been used to identify potent inhibitors of viral proteases. nih.gov The insights from such simulations are critical in medicinal chemistry for the rational design of new therapeutic agents. researchgate.net

A hypothetical docking simulation of this compound against a protein target could yield the following type of data:

| Parameter | Value |

| Target Protein | Example Kinase A |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Interacting Residues | LEU23, VAL31, ALA45, ILE89 |

| Types of Interactions | Hydrophobic, van der Waals |

This table is illustrative and based on typical data from molecular docking studies.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to understand the electronic properties of this compound, which are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to calculate various molecular properties. researchgate.net

These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests it is more likely to be reactive. The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is vital for understanding non-covalent interactions. nih.gov

For this compound, quantum chemical calculations would provide data such as:

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

This table represents theoretical data that would be generated from quantum chemical calculations.

Prediction of Conformational Landscapes

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them. nih.gov

Systematic searches and molecular dynamics simulations are two common computational techniques used to explore the conformational landscape of a molecule. nih.gov A systematic search involves rotating the molecule around its rotatable bonds at fixed increments and calculating the energy of each resulting conformation. Molecular dynamics simulations, on the other hand, simulate the movement of the atoms over time, allowing the molecule to explore different conformations naturally.

The results of a conformational analysis can reveal the most likely shapes the molecule will adopt in solution or when interacting with a receptor. This information is critical for understanding its structure-activity relationship. For instance, the binding affinity of a series of phenoxyalkylamines to the 5-HT2 receptor was rationalized by analyzing their preferred conformations. nih.gov

A conformational analysis of this compound would identify key low-energy conformers and the dihedral angles that define them.

In Silico Screening and Ligand Design

In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target to identify potential hits. This compound can serve as a scaffold in the design of new ligands for such screening. By modifying the core structure with different functional groups, a virtual library of derivatives can be generated. researchgate.net

These virtual libraries can then be subjected to high-throughput virtual screening, which often involves a hierarchical filtering process. This process may start with filters based on drug-likeness properties (e.g., Lipinski's rule of five), followed by molecular docking simulations to predict binding affinities. mdpi.com This approach significantly reduces the time and cost associated with drug discovery by prioritizing which compounds to synthesize and test experimentally. nih.gov

Studies have shown the successful application of in silico screening for identifying potential inhibitors for various enzymes, including those from pathogens like SARS-CoV-2. mdpi.com The design of novel therapeutic agents often relies on the pharmacophoric features identified from such screening processes.

Viii. Precursors and Intermediate Chemistry

Synthesis and Reactivity of Key Starting Materials

The formation of the morpholine (B109124) ring is typically achieved through the cyclization of a linear precursor containing both an amino and a hydroxyl functionality, appropriately spaced. The primary starting materials for such syntheses include amino alcohols, aziridines, keto alcohols, and styrene (B11656) oxide derivatives. researchgate.net

Amino Alcohols: 1,2-amino alcohols are the most common precursors for morpholine synthesis. researchgate.net The general strategy involves the N-alkylation of the amino alcohol with a two-carbon electrophile, followed by intramolecular cyclization. For the synthesis of 2,5,5-trimethyl-2-phenylmorpholine, a plausible amino alcohol precursor would be 2-amino-2-methyl-1-phenylpropan-1-ol.

A modern and efficient method involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide (tBuOK). chemrxiv.orgacs.org This approach allows for a high-yielding, one or two-step, redox-neutral protocol. chemrxiv.orgacs.org The key to this methodology is achieving selective monoalkylation of the primary amine. chemrxiv.orgacs.org The reactivity and selectivity of this reaction are dependent on the structure of the amino alcohol. chemrxiv.orgacs.org

Another approach involves the reaction of β-amino alcohols with dialkyl oxalates, which can lead to the formation of morpholine-2,3-diones as intermediates that can be subsequently reduced. researchgate.net The reaction pathway is under thermodynamic control, with an equilibrium between linear oxalamide intermediates and the cyclized morpholinedione. researchgate.net

Aziridines: Aziridines, as strained three-membered rings, are versatile intermediates in the synthesis of nitrogen-containing compounds. researchgate.netresearchgate.net They can undergo ring-opening reactions with nucleophiles. The synthesis of morpholines from aziridines can be achieved by reacting an N-unsubstituted or N-substituted aziridine (B145994) with a suitable oxygen-containing nucleophile that provides the remaining atoms for the ring. For instance, the reaction of a 2-phenyl-2-methylaziridine derivative with a nucleophile like 2-bromoethanol (B42945) could lead to the desired morpholine structure after subsequent cyclization. The ring-opening is often catalyzed by Lewis or Brønsted acids and releases approximately 25 kcal/mol of ring-strain energy. baranlab.orgru.nl The synthesis of aziridines themselves can be accomplished through methods like the Wenker synthesis from β-amino alcohols or the addition of nitrenes to alkenes. baranlab.orgnih.gov

Keto Alcohols: Keto alcohols can serve as precursors through reductive amination pathways. A γ-amino-β-keto alcohol, for example, could be cyclized to form a morpholine ring. The synthesis would involve the formation of an enamine or imine intermediate followed by intramolecular attack of the hydroxyl group and subsequent reduction.

Styrene Oxide Derivatives: Styrene oxide and its derivatives are common electrophilic starting materials. orgsyn.org The synthesis of a 2-phenylmorpholine (B1329631) derivative can be achieved through the ring-opening of styrene oxide with an appropriate amino alcohol. chemicalbook.com For this compound, the reaction would involve (R)- or (S)-styrene oxide and 2-amino-2-methylpropan-1-ol. The nucleophilic attack of the amine on the epoxide ring, followed by intramolecular cyclization, forms the morpholine ring. This reaction is often regioselective, with the amine attacking the less hindered carbon of the epoxide.

Table 1: Key Starting Materials and Synthetic Approaches for Morpholine Synthesis

| Starting Material Class | Specific Example for Target Synthesis | General Reaction Type |

|---|---|---|

| Amino Alcohols | 2-Amino-2-methyl-1-phenylpropan-1-ol | N-alkylation followed by intramolecular cyclization |

| Aziridines | 2-Phenyl-2-methylaziridine | Ring-opening with a C2-oxygenated electrophile |

| Keto Alcohols | 1-Hydroxy-1-phenyl-2-(methylamino)propan-2-one | Intramolecular reductive amination |

| Styrene Oxide Derivatives | Styrene oxide | Ring-opening with 2-amino-2-methylpropan-1-ol |

Isolation and Characterization of Reaction Intermediates

The synthesis of complex molecules like this compound often proceeds through a series of intermediate compounds. The isolation and structural elucidation of these intermediates are crucial for understanding reaction mechanisms and optimizing reaction conditions.

Isolation Techniques: Reaction intermediates are typically isolated from the reaction mixture using chromatographic techniques. Column chromatography on silica (B1680970) gel or alumina (B75360) is a standard method for separating compounds based on their polarity. For more volatile or thermally sensitive intermediates, other techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be employed. Once isolated, the purity of the intermediate is often assessed by analytical TLC or HPLC.

Characterization Methods: The structure of isolated intermediates is determined using a combination of spectroscopic methods. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of signals help to identify the connectivity of atoms and the stereochemistry of the intermediate. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, the appearance or disappearance of characteristic absorption bands for hydroxyl (-OH), amine (N-H), or carbonyl (C=O) groups can confirm the progress of a reaction. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the intermediate and information about its fragmentation pattern, which can help to confirm the proposed structure.

Table 2: Spectroscopic Characterization of a Hypothetical Intermediate: (S)-tert-butyl 2-phenylmorpholine-4-carboxylate

| Characterization Technique | Observed Data/Features |

|---|---|

| ¹H NMR | Signals corresponding to the tert-butyl group, the phenyl group protons, and the diastereotopic protons of the morpholine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate (B1207046), the carbons of the phenyl ring, the carbons of the morpholine ring, and the carbons of the tert-butyl group. researchgate.net |

| IR (cm⁻¹) | Strong absorption band around 1690-1700 cm⁻¹ for the C=O stretch of the carbamate group. Absence of N-H stretching bands. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated molecular weight of the compound. |

Note: This table is illustrative for a related, characterized intermediate, (S)-tert-butyl 2-phenylmorpholine-4-carboxylate, which serves as a model for intermediates in substituted morpholine synthesis. chemicalbook.com

Ix. Reaction Mechanism Elucidation

Proposed Mechanistic Pathways for Morpholine (B109124) Ring Formation

The construction of the morpholine ring in 2,5,5-trimethyl-2-phenylmorpholine and its analogs can be achieved through several mechanistic pathways. A common strategy involves the cyclization of an intermediate amino alcohol derivative.

One prominent pathway involves the acid-catalyzed cyclization of a diol intermediate. nih.govcore.ac.uk This process is initiated by the reduction of a precursor ketone, such as a hydroxybupropion metabolite, to a mixture of diastereomeric diols. nih.govcore.ac.uk Subsequent treatment with a strong acid, like sulfuric acid, facilitates the cyclization. The proposed mechanism proceeds through the formation of a benzylic cation after the removal of a benzylic hydroxyl group. This electrophilic cation is then intramolecularly trapped by the distal primary alcohol, leading to the formation of the morpholine ring. This cyclization generally favors the formation of the thermodynamically and kinetically more stable trans isomer. nih.govcore.ac.uk

Another key strategy for forming the morpholine ring is through intramolecular cyclization reactions of appropriately functionalized open-chain precursors. These reactions can proceed via nucleophilic substitution or addition mechanisms. For instance, base-catalyzed cascades involving intermediates like tosyl-oxazetidine and α-formyl carboxylates can yield morpholine hemiaminals, which serve as precursors to more complex morpholine structures. acs.org

Furthermore, various metal-free cyclization strategies have been developed. For example, boron trifluoride etherate can mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to form the 1,4-oxazine (morpholine) ring system. organic-chemistry.org

| Pathway | Key Intermediates | Conditions | Outcome | Reference |

| Acid-Catalyzed Cyclization | Diol, Benzylic Cation | Sulfuric Acid in Methylene Chloride | Thermodynamically stable trans isomer | nih.govcore.ac.uk |

| Base-Catalyzed Cascade | Tosyl-oxazetidine, α-formyl carboxylates | K₂CO₃ in 1,4-dioxane | Morpholine hemiaminals | acs.org |

| Intramolecular Hydroalkoxylation | Nitrogen-tethered alkene | Boron trifluoride etherate | 1,4-Oxazine (Morpholine) ring | organic-chemistry.org |

Catalytic Cycles in Transition Metal-Mediated Reactions

Transition metal catalysis offers powerful and versatile methods for the synthesis of morpholine derivatives, often providing high levels of control over selectivity and efficiency. mdpi.comnih.gov While a specific catalytic cycle for this compound is not extensively detailed in the provided literature, general catalytic cycles for the formation of substituted morpholines using transition metals like palladium and copper are well-established.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N and C-O bond formation, which are the key steps in morpholine synthesis. A notable example is the Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl bromide. nih.gov Another approach is the Wacker-type aerobic oxidative cyclization of alkenes, which can be catalyzed by a base-free Pd(DMSO)₂(TFA)₂ system to construct various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org

A general catalytic cycle for a Pd(0)-catalyzed intramolecular amination (a key step in morpholine formation) typically involves:

Oxidative Addition: The Pd(0) catalyst adds to an aryl or vinyl halide/triflate, forming a Pd(II) complex.

Coordination: The amine or alcohol moiety of the substrate coordinates to the palladium center.

Deprotonation/Insertion: A base removes a proton from the coordinated heteroatom, facilitating migratory insertion or reductive elimination.

Reductive Elimination: The C-N or C-O bond is formed, releasing the morpholine product and regenerating the Pd(0) catalyst.

Copper-Promoted Reactions: Copper(II) salts, such as copper(II) 2-ethylhexanoate, can promote the oxyamination of alkenes to produce substituted morpholines. nih.gov This reaction involves the intramolecular addition of an alcohol and the intermolecular coupling with an amine across a double bond. nih.gov The proposed mechanism likely begins with the addition of the alcohol moiety to the alkene, followed by the copper-mediated amination step. nih.gov

| Catalyst System | Reaction Type | Key Steps in Catalytic Cycle | Reference |

| Palladium(0) | Carboamination / Wacker-type Cyclization | Oxidative Addition, Coordination, Reductive Elimination | organic-chemistry.orgnih.gov |

| Copper(II) 2-ethylhexanoate | Alkene Oxyamination | Alcohol addition to alkene, Copper-mediated amination | nih.gov |

Stereochemical Outcomes and Transition State Analysis

The stereochemistry of the substituents on the morpholine ring is critical for its biological activity and is a key focus in synthetic design. nih.gov The synthesis of this compound and related structures often yields specific stereoisomers, the formation of which can be rationalized through transition state analysis.

In the acid-catalyzed cyclization pathway for 2-(substituted phenyl)-3,5,5-trimethylmorpholines, the reaction yields the thermodynamically and kinetically more stable trans isomer. nih.govcore.ac.uk The stereochemical outcome is dictated by the stability of the chair-like transition state during the ring closure. The bulky phenyl and methyl groups will preferentially occupy equatorial positions to minimize steric hindrance, leading to the observed diastereoselectivity. The absolute configuration is often controlled by the chirality of the starting material, for instance, the methyl group alpha to the nitrogen. nih.gov

In copper-promoted oxyamination reactions for the synthesis of 2,5-disubstituted morpholines, high levels of diastereoselectivity are often achieved. nih.gov The relative stereochemistry of the major diastereomer has been confirmed as 2,5-cis through X-ray crystallography in certain cases. nih.gov This outcome suggests a transition state where the substituents are oriented to minimize steric interactions during the C-N bond formation.

The determination of the relative stereochemistry of the final morpholine products is typically accomplished using NMR techniques, including 1H, 13C, and 2D NMR (COSY, HMBC, HSQC, and NOESY). nih.gov For chiral compounds, the enantiomeric purity can be assessed using chiral HPLC. nih.gov

| Reaction Type | Stereochemical Outcome | Controlling Factors | Method of Analysis | Reference |

| Acid-Catalyzed Cyclization | Predominantly trans isomer | Thermodynamic stability, minimization of steric hindrance in the transition state | - | nih.govcore.ac.uk |

| Copper-Promoted Oxyamination | High diastereoselectivity (e.g., 2,5-cis) | Steric interactions in the transition state | X-ray Crystallography, NMR | nih.gov |

| Annulation Reactions | Mixture of cis/trans diastereomers | Kinetic vs. thermodynamic control | NMR (COSY, HMBC, HSQC, NOESY), Chiral HPLC | nih.gov |

X. Conclusion and Future Research Directions

Summary of Current Research Landscape

Research directly focused on 2,5,5-trimethyl-2-phenylmorpholine is sparse. Its primary mention in scientific literature is as an analogue of the metabolites of hydroxybupropion. nih.gov The compound is situated within a larger class of substituted phenylmorpholines, which have garnered attention for their stimulant and anorectic properties. wikipedia.org The morpholine (B109124) scaffold itself is recognized as a "privileged" structure in medicinal chemistry, valued for its favorable physicochemical and metabolic properties, as well as its straightforward inclusion into more complex molecules. nih.govnih.gov

The current landscape, therefore, places this compound as a member of a pharmacologically significant class of compounds, yet one that remains on the periphery of dedicated scientific inquiry. Studies on analogous compounds, such as phenmetrazine and its derivatives, have explored their effects on monoamine uptake and nicotinic acetylcholine (B1216132) receptor function. nih.govwikipedia.org This existing research on related structures provides a foundational basis from which to infer the potential areas of interest for this compound.

Identified Gaps in the Academic Understanding of this compound

The most significant gap in the academic understanding of this compound is the lack of comprehensive studies on its specific biological activities and pharmacological profile. While its synthesis has been described in the context of creating libraries of compounds, detailed characterization of its effects is not available in the public domain. nih.gov

Key unanswered questions include:

What are the specific affinities and activities of this compound at monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin)?

How does it interact with various receptor systems, particularly nicotinic acetylcholine receptors, given the activity of its analogues? nih.gov

What is its metabolic fate and pharmacokinetic profile in vitro and in vivo?

What are the structure-activity relationships (SAR) for the 2,5,5-trimethyl substitution pattern on the phenylmorpholine core?

The absence of this fundamental data prevents a thorough evaluation of its potential as a research tool or therapeutic lead.

Prospective Areas for Advanced Chemical Synthesis and Mechanistic Studies

Future research should prioritize the development of efficient and stereoselective synthetic routes to this compound and its enantiomers. While methods for producing phenylmorpholines exist, optimizing these for this specific substitution pattern could enhance yield and purity. chemicalbook.com

Prospective areas for synthetic and mechanistic exploration include:

Stereoselective Synthesis: Developing synthetic pathways to isolate the individual stereoisomers of this compound to enable the study of their differential pharmacology.

Mechanistic Investigations: Utilizing the synthesized compound in mechanistic studies to elucidate its mode of action at the molecular level. This could involve radioligand binding assays, uptake inhibition assays, and electrophysiological studies.

Analogue Synthesis: The synthesis of a focused library of derivatives with modifications at the phenyl ring and the morpholine nitrogen could help to delineate the SAR and optimize activity towards specific biological targets.

Potential for Further Exploration of Morpholine Scaffolds in Chemical Biology Research

The morpholine ring is a versatile scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules. nih.gov Its presence often confers improved pharmacokinetic properties and contributes to a wide range of biological activities. jchemrev.comresearchgate.net The study of this compound can contribute to the broader understanding of how morpholine scaffolds can be utilized in chemical biology.

Potential avenues for exploration include:

CNS Drug Discovery: Phenylmorpholine derivatives have been investigated for their potential in treating CNS disorders. acs.org Further investigation of this compound could reveal novel activities relevant to neurological or psychiatric conditions.

Enzyme Inhibition: The morpholine moiety is a key component of the pharmacophore for certain enzyme inhibitors. nih.gov Screening this compound against various enzyme classes could uncover new inhibitory activities.

Probe Development: If specific biological targets are identified, derivatives of this compound could be developed as chemical probes to study biological pathways and disease mechanisms.

Compound Information Table

| Compound Name |

| This compound |

| 2-(Substituted phenyl)-3,5,5-trimethylmorpholine |

| Hydroxybupropion |

| Phenmetrazine |

| Phendimetrazine |

| 2-phenylmorpholine (B1329631) |

| cis- and trans-3-Methyl-2-phenylmorpholine |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | fda.gov |

| Molecular Weight | 205.30 g/mol | fda.gov |

| CAS Number | 1017419-75-8 | chemicalbook.comchemicalbook.com |

Q & A

Q. What synthetic methodologies are recommended for 2,5,5-Trimethyl-2-phenylmorpholine, and how do reaction parameters influence stereochemical control?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For stereochemical control, use anhydrous conditions with boron-based catalysts (e.g., dioxaborolanes) at 80–100°C to minimize racemization . Temperature gradients during ring closure (monitored via inline FTIR) help optimize morpholine ring formation. Reaction yields >80% are achievable with strict inert gas purging to prevent oxidation byproducts .

Q. Table 1. Comparative Synthesis Parameters for Morpholine Derivatives

| Derivative | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-[5-(...)morphonoline | Dioxaborolane | 130–135 | 85 | |

| 4-Dodecylmorpholine | Pd/C, H₂ atmosphere | 80–100 | 78 |

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm methyl group configurations (δ 1.25 ppm for C5-CH3; δ 2.45 ppm for morpholine protons) . HPLC-MS (C18 column, 0.1% TFA mobile phase) achieves >98% purity, with retention time consistency (±0.3 min) as a critical metric . Melting point analysis (70–75°C) correlates with crystallinity and purity .

Q. Table 2. Key Analytical Markers

| Technique | Diagnostic Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 1.25 (s, 6H), δ 2.45 (m, 2H) | |

| HPLC-MS | [M+H]⁺ m/z 234, RT 8.2 min |

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies per ICH guidelines: 40°C/75% relative humidity for 6 months, with monthly HPLC purity checks. Photostability testing under 1.2 million lux hours identifies UV-sensitive degradation pathways. For pH stability, use buffered solutions (pH 1–12) and monitor via UV-Vis spectroscopy (λmax 270 nm) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictory data on the compound’s reactivity in catalytic systems?

- Methodological Answer : Employ Density Functional Theory (DFT) at B3LYP/6-31G* level to map electron density distributions, focusing on steric effects from the 2-phenyl group. Molecular dynamics simulations (50 ns, explicit solvent models) predict conformational stability in biological matrices. Compare computed vs. experimental NMR chemical shifts (Δδ < 0.1 ppm validates models) .

Q. What strategies address discrepancies in reported pharmacokinetic properties across in vitro models?

- Methodological Answer : Use parallel artificial membrane permeability assays (PAMPA) to standardize absorption metrics. Validate solubility data via phase-solubility diagrams in DMSO/water mixtures (5–50°C). Cross-reference with powder X-ray diffraction to rule out polymorphic interference .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological activity?

- Methodological Answer : Systematically substitute methyl groups with isotopes (e.g., deuterium at C5) and assess binding affinity via radioligand displacement assays (e.g., σ1 receptor IC50). Molecular docking (AutoDock Vina) identifies key interactions with CNS targets, guided by crystallographic data from analogous morpholine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.